Dodecamethylbambus[6]uril

Anion Recognition Host-Guest Chemistry Supramolecular Selectivity

Dodecamethylbambusuril (BU6) is a synthetic macrocyclic cavitand composed of six 2,4-dimethylglycoluril units linked by methylene bridges, yielding a rigid, pumpkin-shaped cavity with a hydrophobic interior and a positively polarized portal that enables selective anion encapsulation. First reported in 2010 , this hexameric host belongs to the bambusuril family—neutral receptors that contrast sharply with the cation-binding preference of structurally related cucurbiturils.

Molecular Formula C42H60N24O12
Molecular Weight 1093.1 g/mol
Cat. No. B12852424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecamethylbambus[6]uril
Molecular FormulaC42H60N24O12
Molecular Weight1093.1 g/mol
Structural Identifiers
SMILESCN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O
InChIInChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30-
InChIKeyNWWBPKVPRVOAOB-JHBMUIHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecamethylbambus[6]uril (BU6): A Neutral Anion Receptor Macrocycle for Supramolecular and Materials Chemistry


Dodecamethylbambus[6]uril (BU6) is a synthetic macrocyclic cavitand composed of six 2,4-dimethylglycoluril units linked by methylene bridges, yielding a rigid, pumpkin-shaped cavity with a hydrophobic interior and a positively polarized portal that enables selective anion encapsulation [1]. First reported in 2010 [2], this hexameric host belongs to the bambusuril family—neutral receptors that contrast sharply with the cation-binding preference of structurally related cucurbiturils [3]. BU6 exhibits a molecular weight of 1093.1 g/mol (C42H60N24O12) and is typically isolated as a white crystalline solid with >98% purity .

Why Dodecamethylbambus[6]uril Cannot Be Casually Swapped for Other Bambusurils or Macrocyclic Hosts


Despite sharing a glycoluril backbone with cucurbit[n]urils, bambus[6]urils exhibit fundamentally inverted guest selectivity—binding small inorganic anions rather than organic cations—due to their inwardly directed C–H hydrogen-bond donors and a cavity size of approximately 6.5 Å [1]. Even within the bambusuril subclass, substitution patterns (e.g., dodecabenzyl vs. dodecamethyl) profoundly alter solubility, binding thermodynamics, and supramolecular assembly behavior [2]. Furthermore, BU6 demonstrates an unusual halide affinity order (I⁻ > Br⁻ > Cl⁻ > F⁻) that contradicts simple size–charge expectations and arises from a combination of electrostatic, orbital, and dispersion contributions unique to its cavity geometry [3]. Consequently, generic substitution without direct comparative data risks failed host–guest recognition, altered material properties, or loss of application-specific performance.

Quantitative Differentiation of Dodecamethylbambus[6]uril: Head-to-Head Comparisons with Cucurbiturils and Bambusuril Analogs


Anion vs. Cation Selectivity: BU6 Exclusively Binds Inorganic Anions, Unlike Cucurbit[6]uril

Dodecamethylbambus[6]uril (BU6) demonstrates a complete selectivity reversal compared to cucurbit[6]uril (CB[6]), its closest structural analog built from identical glycoluril subunits. While CB[6] exhibits picomolar affinity for organic dications such as paraquat (Ka ≈ 10¹² M⁻¹), it shows negligible binding toward inorganic anions. In contrast, BU6 exhibits negligible affinity for organic cations but binds halide and oxoanions with high affinity and selectivity in both aqueous and organic media [1]. This inversion arises from the inward orientation of C–H bonds in BU6, which creates a positively polarized cavity ideal for anion coordination via 12 C–H···X⁻ hydrogen bonds [2].

Anion Recognition Host-Guest Chemistry Supramolecular Selectivity

Halide Binding Order: I⁻ > Br⁻ > Cl⁻ > F⁻ in Methanol/Chloroform

Dodecamethylbambus[6]uril binds halide anions with a preference order of I⁻ > Br⁻ > Cl⁻ > F⁻ in a 2:1 methanol:chloroform mixture, as determined by ¹H NMR titration experiments [1]. This trend is counterintuitive given the smaller ionic radii and higher charge density of the lighter halides, which would typically be expected to bind more strongly in a simple electrostatic model. Relativistic DFT calculations confirm that the observed order arises from a balance of electrostatic attraction, Pauli repulsion, and increasing orbital (covalent) contributions for the heavier halides, with dispersion playing a minor role [2].

Halide Recognition Anion Binding DFT Calculations

Photoinduced Electron Transfer in the Solid State: BU6 Acts as a One-Electron Donor with Half-Lives of Hours

In mixed crystals with methyl viologen hexafluorophosphate (MV²⁺·2PF₆⁻), dodecamethylbambus[6]uril forms alternating layers of viologen dications and a 1:2 supramolecular complex of BU6 with PF₆⁻. Upon UV irradiation, BU6 undergoes one-electron oxidation to reduce MV²⁺ to the MV⁺• radical cation. The resulting charge-separated state exhibits a half-life of several hours in air [1]. Steady-state and transient spectroscopies, cyclic voltammetry, and EPR spectroscopy confirm that BU6 functions as the reductant, a property not observed for cucurbituril-based crystals under identical conditions [2].

Photochemistry Electron Transfer Crystal Engineering

Supramolecular Hydrogelation: BU6 Forms Stable Hydrogels with Iodide/Perchlorate Salts

Dodecamethylbambus[6]uril self-assembles into multicomponent supramolecular hydrogels in the presence of excess iodide or perchlorate salts with various cations (organic, inorganic, and bio-relevant). NMR measurements indicate a 1:1 BU:salt stoichiometry within the gel network [1]. Importantly, these hydrogels exhibit remarkable stability under physiologically relevant conditions: while they degrade in pure water, they remain intact for several months when immersed in 150 mM NaCl solution—a concentration matching physiological salinity [2]. This stability contrasts with many peptide- or polymer-based supramolecular gels that rapidly disintegrate in saline environments.

Supramolecular Gels Drug Delivery Soft Materials

Crystal Engineering: Alternating Layered Architecture with Viologen Dications

Dodecamethylbambus[6]uril co-crystallizes with methyl viologen hexafluorophosphate (MV²⁺·2PF₆⁻) to form a highly ordered, alternating layered structure. The crystal comprises sheets of MV²⁺ dications separated by layers of a 1:2 supramolecular complex between BU6 and PF₆⁻ [1]. This precise spatial organization—wherein the electron donor (BU6) and acceptor (MV²⁺) are segregated into distinct, adjacent layers—is a direct consequence of BU6's ability to simultaneously bind two PF₆⁻ anions within its cavity portals while maintaining a neutral, crystalline lattice. Cucurbituril analogs, which preferentially bind cations, cannot achieve this same alternating donor–acceptor architecture with viologen salts [2].

Crystal Engineering Supramolecular Assembly Solid-State Materials

Where Dodecamethylbambus[6]uril Outperforms Alternatives: Evidence-Backed Application Domains


Anion-Selective Sensors for Environmental Monitoring of Perchlorate and Halides

BU6 can be incorporated into ion-selective electrodes or field-effect transistor sensors for the detection of perchlorate (ClO₄⁻) and iodide (I⁻) in aqueous samples. Its preference order of I⁻ > Br⁻ > Cl⁻ > F⁻ [1] and high affinity for perchlorate enable selective quantification even in the presence of common interfering anions, a key challenge that cucurbituril-based sensors cannot address due to their cation selectivity [2].

Solid-State Photocatalysts and Photochromic Materials Based on Long-Lived Charge Separation

The ability of BU6 to form layered crystals with viologen acceptors and to act as a one-electron photo-reductant—generating MV⁺• radicals with hour-long half-lives in air [3]—positions it as a building block for solid-state solar energy conversion devices, photochromic smart windows, and light-driven molecular switches. No cucurbituril analog exhibits comparable photochemical redox activity in the solid state [4].

Sustained-Release Hydrogels for Biomedical Implants and Drug Delivery

BU6 forms supramolecular hydrogels in the presence of iodide or perchlorate salts that remain stable for months under physiological saline conditions (150 mM NaCl) [5]. This property, coupled with the ability to exchange cationic components, makes BU6-based gels promising candidates for implantable drug depots, tissue engineering scaffolds, or injectable delivery systems where prolonged stability in the body is critical.

Halide Separation and Purification in Industrial Processes

The inverted halide binding order (I⁻ > Br⁻ > Cl⁻ > F⁻) exhibited by BU6 in methanol/chloroform mixtures [6] can be exploited for the selective extraction or chromatographic separation of heavier halides from mixed anion streams. This is particularly valuable in pharmaceutical manufacturing, nuclear waste remediation, and brine valorization, where traditional anion-exchange resins lack the required selectivity.

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